An In-depth Technical Guide to the Synthesis and Evaluation of Pyridine Tetrahydroisoquinoline Thiohydantoin Derivatives as Androgen Receptor Antagonists
An In-depth Technical Guide to the Synthesis and Evaluation of Pyridine Tetrahydroisoquinoline Thiohydantoin Derivatives as Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a promising class of androgen receptor (AR) antagonists: pyridine (B92270) tetrahydroisoquinoline thiohydantoin derivatives. This document is intended to serve as a core resource, offering detailed experimental protocols, collated quantitative data, and visual representations of key biological and chemical processes to facilitate further research and development in this area.
Introduction
The androgen receptor is a critical driver of prostate cancer progression, and targeting this receptor remains a cornerstone of therapy. While several generations of AR antagonists have been developed, the emergence of resistance necessitates the exploration of novel chemical scaffolds. Pyridine tetrahydroisoquinoline thiohydantoin derivatives have emerged as a promising class of next-generation AR antagonists, demonstrating potent activity and the potential to overcome known resistance mechanisms. This guide delves into the foundational aspects of these compounds, providing a consolidated resource for their synthesis and characterization.
Data Presentation: Quantitative Analysis of AR Antagonist Activity
The following tables summarize the in vitro activity of various thiohydantoin derivatives as androgen receptor antagonists. The data has been compiled from multiple studies to provide a comparative overview of their potency.
Table 1: In Vitro AR Antagonistic Activity of Thiohydantoin Derivatives
| Compound | LNCaP Cell Proliferation IC50 (µM) | AR-Luciferase Reporter Assay IC50 (µM) | Reference |
| Enzalutamide | 0.25 | 12.5 | [1] |
| Compound 9 | - | 27.9 | [2] |
| Compound 10 | 0.1 | - | [1] |
| Compound 11 | 0.1 | - | [1] |
| Compound 31c | Similar to Enzalutamide | 2.3-fold more potent than Enzalutamide | [3][4] |
| Compound 42f | Potent antitumor activity | Potent inhibitory activity | [5][6][7] |
| Compound 55 | Promising antitumor activity | Improved AR antagonistic activity | [8] |
| Compound 5t | ~15-fold more potent than MDV3100 (Enzalutamide) | - | [9][10] |
| Compounds 6a/6c/7g/19a/19b | Better than Enzalutamide (19a/19b) | Similar or superior to Enzalutamide | [6][11] |
Table 2: AR Binding Affinities of Thiohydantoin Derivatives
| Compound Series | Ki (nM) | Reference |
| Arylhydantoins and arylthiohydantoins with hydroxybutyl or methyl side-chains | 0.71 - 11 | [5] |
| Arylhydantoins and arylthiohydantoins with cyanomethyl, methoxyethyl, and propenyl side-chains | 20 - 59 | [5] |
| Arylhydantoins and arylthiohydantoins with benzyl (B1604629) and phenylpropyl side-chains | > 219 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyridine tetrahydroisoquinoline thiohydantoin derivatives and the key biological assays used to evaluate their activity as AR antagonists.
Synthesis of Pyridine Tetrahydroisoquinoline Thiohydantoin Derivatives
The synthesis of this class of compounds generally involves a multi-step process, which can be adapted based on the desired substitutions. A representative synthetic route is outlined below.
Step 1: Synthesis of the Isothiocyanate Intermediate
-
To a solution of the desired pyridine-containing amine in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add a base such as triethylamine.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise.
-
After stirring for a designated time, a desulfurizing agent (e.g., tosyl chloride) is added to facilitate the formation of the isothiocyanate.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up and the crude isothiocyanate is purified, typically by column chromatography.
Step 2: Synthesis of the Amino Acid Ester Intermediate
-
The desired amino acid (e.g., a substituted alanine) is protected at the amino group using a suitable protecting group like tert-butyloxycarbonyl (Boc).
-
The carboxylic acid is then esterified, for example, by reacting with methanol (B129727) in the presence of an acid catalyst.
-
The protecting group is subsequently removed to yield the amino acid ester.
Step 3: Thiohydantoin Ring Formation
-
The pyridine-substituted isothiocyanate from Step 1 is reacted with the deprotected amino acid ester from Step 2 in a solvent such as ethanol (B145695) or dimethylformamide.
-
The reaction mixture is heated to facilitate the cyclization and formation of the thiohydantoin ring.
-
The final product is isolated and purified by recrystallization or column chromatography.
Biological Evaluation Protocols
1. Androgen Receptor Competitive Binding Assay This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
-
A recombinant androgen receptor protein is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone).
-
Increasing concentrations of the test compound are added to the incubation mixture.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.
2. AR-Luciferase Reporter Gene Assay This assay measures the ability of a compound to antagonize androgen-induced transactivation of the AR.
-
Prostate cancer cells (e.g., LNCaP) are transiently co-transfected with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) driving the expression of a luciferase gene.
-
The transfected cells are then treated with a known AR agonist (e.g., dihydrotestosterone) in the presence of increasing concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.
3. LNCaP Cell Proliferation Assay This assay assesses the effect of the compounds on the growth of androgen-sensitive prostate cancer cells.
-
LNCaP cells are seeded in 96-well plates in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
The cells are then treated with increasing concentrations of the test compound in the presence of a low concentration of an AR agonist (e.g., R1881).
-
After a period of incubation (typically 4-6 days), cell viability is determined using a colorimetric assay such as MTT or WST-8.
-
The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and Inhibition.
General Synthetic Workflow
Caption: General Synthetic Workflow for Derivatives.
Experimental Workflow for AR Antagonist Evaluation
Caption: Workflow for Biological Evaluation.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(Cyanomethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
